molecular formula C6H14ClNO2 B11915069 (S)-2-(Aminomethyl)pentanoic acid hydrochloride

(S)-2-(Aminomethyl)pentanoic acid hydrochloride

Cat. No.: B11915069
M. Wt: 167.63 g/mol
InChI Key: WABJWXCTWGEDRA-JEDNCBNOSA-N
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Description

(S)-2-(Aminomethyl)pentanoic acid hydrochloride is a chiral amino acid derivative. It is commonly used in the synthesis of pharmaceuticals and as a building block in organic chemistry. The compound is known for its role in the preparation of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Aminomethyl)pentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-(Aminomethyl)pentanoic acid.

    Hydrochloride Formation: The free amino acid is treated with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The product is purified using crystallization or recrystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Aminomethyl)pentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine.

Major Products:

    Oxidation Products: Oxo derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amides and other substituted derivatives.

Scientific Research Applications

(S)-2-(Aminomethyl)pentanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(Aminomethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

    Pathways Involved: It participates in metabolic pathways related to amino acid synthesis and degradation.

Comparison with Similar Compounds

    ®-2-(Aminomethyl)pentanoic acid hydrochloride: The enantiomer of (S)-2-(Aminomethyl)pentanoic acid hydrochloride.

    (S)-2-(Aminomethyl)butanoic acid hydrochloride: A similar compound with a shorter carbon chain.

    (S)-2-(Aminomethyl)hexanoic acid hydrochloride: A similar compound with a longer carbon chain.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other homologous compounds. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and in studies of stereochemistry.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(2S)-2-(aminomethyl)pentanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-2-3-5(4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1

InChI Key

WABJWXCTWGEDRA-JEDNCBNOSA-N

Isomeric SMILES

CCC[C@@H](CN)C(=O)O.Cl

Canonical SMILES

CCCC(CN)C(=O)O.Cl

Origin of Product

United States

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